molecular formula C16H18FN5O2 B2613828 4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380144-91-0

4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2613828
CAS No.: 2380144-91-0
M. Wt: 331.351
InChI Key: SUHMMRCBRHBJBB-UHFFFAOYSA-N
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Description

4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrimidine ring, a pyridine ring, and a piperazine ring, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Piperazine Ring: The piperazine ring can be formed through the reaction of ethylenediamine with a dihaloalkane.

    Coupling Reactions: The final compound can be obtained by coupling the synthesized pyrimidine, pyridine, and piperazine intermediates using appropriate coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biology: The compound can be used as a tool to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Ethyl-5-chloropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
  • 4-(6-Ethyl-5-bromopyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
  • 4-(6-Ethyl-5-iodopyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Uniqueness

The uniqueness of 4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chloro, bromo, and iodo analogs. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for drug development.

Properties

IUPAC Name

4-(6-ethyl-5-fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c1-3-12-15(17)16(20-10-19-12)21-6-7-22(14(23)9-21)11-4-5-18-13(8-11)24-2/h4-5,8,10H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHMMRCBRHBJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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